molecular formula C17H20N4O7 B056027 N,N'-Bis(3-maleimidepropionyl)-2-hydroxy-1,3-propanediamine CAS No. 115388-98-2

N,N'-Bis(3-maleimidepropionyl)-2-hydroxy-1,3-propanediamine

Cat. No. B056027
CAS RN: 115388-98-2
M. Wt: 392.4 g/mol
InChI Key: IAFNXCHKPVIFPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-Bis(3-maleimidepropionyl)-2-hydroxy-1,3-propanediamine, commonly known as BMH, is a cross-linking reagent used in various biochemical and physiological research applications. BMH is a heterobifunctional reagent that contains two reactive groups, maleimide and NHS-ester, which can react with sulfhydryl and amino groups, respectively.

Mechanism of Action

BMH cross-links proteins by reacting with sulfhydryl and amino groups. The maleimide group of BMH reacts with sulfhydryl groups on cysteine residues, while the NHS-ester group reacts with primary amino groups on lysine residues. The cross-linking reaction forms a stable covalent bond between the two proteins, which can be used to study protein interactions and binding sites.
Biochemical and Physiological Effects:
BMH cross-linking can affect the biochemical and physiological properties of proteins. Cross-linking can alter protein conformation, stability, and activity. BMH cross-linking can also affect protein-protein interactions, protein-DNA interactions, and protein-RNA interactions. Therefore, careful optimization of cross-linking conditions is necessary to minimize the effects of cross-linking on protein function.

Advantages and Limitations for Lab Experiments

BMH has several advantages as a cross-linking reagent. It can cross-link proteins in their native state, which allows for the study of protein interactions and binding sites in physiological conditions. BMH can also be used to cross-link proteins in complex mixtures, which allows for the identification of protein complexes and interactions in vivo. However, BMH cross-linking can also have limitations. Cross-linking can affect protein function, and the reactivity of BMH can vary depending on the protein and cross-linking conditions. Therefore, careful optimization of cross-linking conditions is necessary for each experiment.

Future Directions

BMH cross-linking has many potential future directions. One area of future research is the development of new cross-linking reagents with improved specificity and reactivity. Another area of future research is the application of BMH cross-linking to study protein interactions and binding sites in complex biological systems, such as cells and tissues. Additionally, BMH cross-linking can be used in combination with other techniques, such as mass spectrometry, to identify protein complexes and interactions.

Synthesis Methods

BMH can be synthesized by reacting N-hydroxysuccinimide (NHS) with N,N'-bis(3-aminopropionyl)-2-hydroxy-1,3-propanediamine (BAP). The resulting NHS-activated BAP can then be reacted with maleimide to form BMH. The synthesis of BMH is a multistep process that requires careful purification and characterization to ensure high purity and yield.

Scientific Research Applications

BMH is widely used in biochemical and physiological research as a cross-linking reagent. It can be used to cross-link proteins, peptides, and nucleic acids to study protein-protein interactions, protein-DNA interactions, and protein-RNA interactions. BMH can also be used to cross-link small molecules to proteins to study their binding sites and mechanisms of action. Additionally, BMH can be used to immobilize proteins on solid surfaces for biosensor and diagnostic applications.

properties

CAS RN

115388-98-2

Product Name

N,N'-Bis(3-maleimidepropionyl)-2-hydroxy-1,3-propanediamine

Molecular Formula

C17H20N4O7

Molecular Weight

392.4 g/mol

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-N-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-2-hydroxypropyl]propanamide

InChI

InChI=1S/C17H20N4O7/c22-11(9-18-12(23)5-7-20-14(25)1-2-15(20)26)10-19-13(24)6-8-21-16(27)3-4-17(21)28/h1-4,11,22H,5-10H2,(H,18,23)(H,19,24)

InChI Key

IAFNXCHKPVIFPF-UHFFFAOYSA-N

SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCC(CNC(=O)CCN2C(=O)C=CC2=O)O

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCC(CNC(=O)CCN2C(=O)C=CC2=O)O

Other CAS RN

115388-98-2

synonyms

3-MPHP
N,N'-bis(3-maleimidepropionyl)-2-hydroxy-1,3-propanediamine

Origin of Product

United States

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